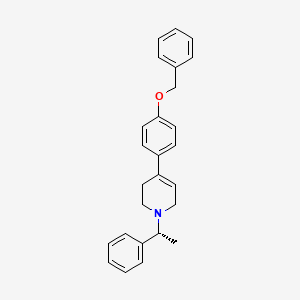

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a chiral compound with a complex structure that includes a tetrahydropyridine ring, a benzyloxy group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydropyridine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a halogenated precursor.

Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to interact with dopamine receptors, potentially offering therapeutic benefits by protecting dopaminergic neurons from degeneration .

Antidepressant Activity

The compound has also shown promise in antidepressant research. Studies suggest that it may influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. This action could position it as a candidate for developing new antidepressant therapies .

Neuropharmacology

Dopaminergic Modulation

As a tetrahydropyridine derivative, this compound has been investigated for its dopaminergic modulation properties. Its ability to enhance dopamine signaling could make it beneficial in treating conditions characterized by dopaminergic dysfunction .

Cognitive Enhancement

Preliminary studies have indicated that this compound may facilitate cognitive enhancement through its action on cholinergic pathways. By increasing acetylcholine levels or enhancing receptor sensitivity, it may improve learning and memory functions .

Material Sciences

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymers used in various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylethyl groups may play a crucial role in binding to these targets, while the tetrahydropyridine ring provides structural stability. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities.

4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-piperidine: A reduced form of the compound with a piperidine ring instead of a tetrahydropyridine ring.

4-(4-(Benzyloxy)phenyl)-1-phenylethyl-1,2,3,6-tetrahydropyridine: A similar compound lacking the chiral center.

Uniqueness

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenylethyl groups

Biologische Aktivität

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (CAS Number: 257928-43-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- Density : 1.108 g/cm³

- Boiling Point : 507.4 °C

The compound is structurally related to a class of compounds known for their interaction with various biological targets, particularly in the context of neuroprotection and inflammation modulation. Research indicates that it may act as an agonist for specific receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation control .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce retinal vascular leakage in diabetic models, indicating its potential utility in treating diabetic retinopathy (DR). The compound demonstrated similar efficacy to established drugs while maintaining a favorable safety profile .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been evaluated through its agonistic effects on PPARα. Activation of this receptor has been linked to reduced inflammation and improved metabolic profiles in various animal models. The mechanism involves the upregulation of genes associated with fatty acid oxidation and anti-inflammatory responses .

Case Studies

Efficacy in Animal Models

In vivo studies using streptozotocin-induced diabetic rats have shown that this compound effectively crosses the blood-retinal barrier and reaches therapeutic concentrations in the retina. This is critical for its proposed application in ocular diseases related to diabetes .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Results indicate no significant adverse effects at therapeutic doses, making it a promising candidate for further development in clinical settings .

Eigenschaften

IUPAC Name |

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINDPIOCYKBQG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432687 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257928-43-1 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.